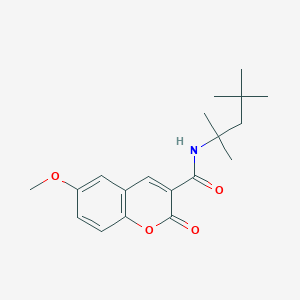![molecular formula C23H22N4O4S2 B2469899 N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251673-51-4](/img/no-structure.png)
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biological Activities and Chemical Reactions
Hydrazone and pyrazolo[3,4-b]quinoline derivatives, which are structurally related to the compound , have demonstrated a broad range of biological activities. Specifically, these compounds show notable antimicrobial and antiviral activities. The reactions involved in the formation of these derivatives, such as the dry grinding of a mixture of 2-chloroquinoline-3-carbaldehyde and 4-methylphenylhydrazinium chloride, are of significant interest in the field of medicinal chemistry due to their potential therapeutic value (Kumara et al., 2016).
2. Supramolecular Structures
Research into the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which are closely related to the target compound, reveals insights into molecular structures and bonding. This includes the study of how molecules are linked into various structures like chains, sheets, and three-dimensional frameworks through hydrogen bonds and π-π stacking interactions. Such structural studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Portilla et al., 2005).
3. Cytotoxic Activity
Related research includes the synthesis and analysis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against various cancer cell lines. This suggests a possible application of similar compounds in cancer research and therapy (Deady et al., 2003).
4. Antioxidant Properties
Another study focuses on the synthesis of antioxidant pyrazolo[4,3-c]quinolin-3,4-diones, which are structurally similar to the queried compound. These compounds have shown promise as antioxidants, a property that can be significant in the development of treatments for diseases caused by oxidative stress (Tomassoli et al., 2016).
5. Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, has been explored for their potential as antimicrobial agents. This research is relevant for the development of new antibiotics and treatments for infectious diseases (Holla et al., 2006).
6. Glycine Site NMDA Antagonists
Research on 2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones, which are related to the target compound, has found them to be high-affinity antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This is significant for the development of treatments for neurological disorders (Macleod et al., 1995).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 3-methylbenzoyl chloride with 4-methylphenylhydrazine to form 3-methyl-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system. The resulting product is then treated with acetic anhydride to form the final compound.", "Starting Materials": [ "3-methylbenzoyl chloride", "4-methylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzoyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine or pyridine to form 3-methyl-N-(4-methylphenyl)benzamide.", "Step 2: Reaction of 3-methyl-N-(4-methylphenyl)benzamide with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system.", "Step 3: Treatment of the resulting product with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final compound, N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS RN |
1251673-51-4 |
Product Name |
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Molecular Formula |
C23H22N4O4S2 |
Molecular Weight |
482.57 |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4S2/c1-4-32-22-25-20-19(33-22)21(29)27(16-10-8-14(2)9-11-16)23(30)26(20)13-18(28)24-15-6-5-7-17(12-15)31-3/h5-12H,4,13H2,1-3H3,(H,24,28) |
InChI Key |
UYEUKYZUSSPMPK-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)
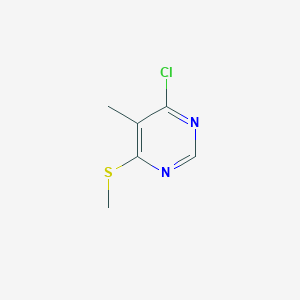


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)
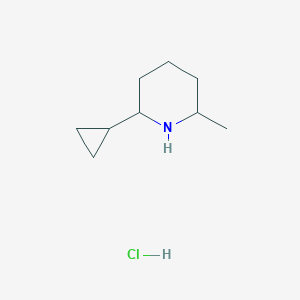

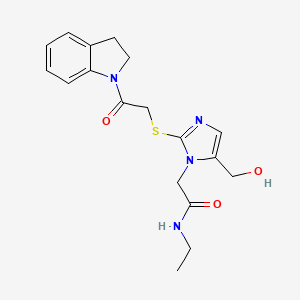
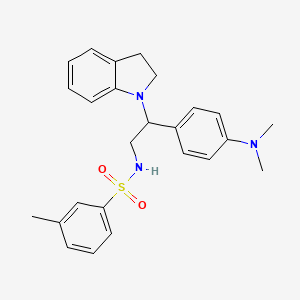
![2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2469831.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2469835.png)
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2469836.png)
